molecular formula C8H8BrNOS B13554764 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one

Cat. No.: B13554764
M. Wt: 246.13 g/mol
InChI Key: XKCVRZOPXSEHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one is a heterocyclic compound featuring a benzothiazole core with a bromine substituent at position 4 and a methyl group at position 1. The sulfur atom in the thiazole ring is in a sulfoxide oxidation state (denoted by the λ⁶ notation), contributing to its electronic and steric properties. Its molecular formula is C₈H₈BrNOS, with a molar mass of 246.13 g/mol .

Properties

Molecular Formula

C8H8BrNOS

Molecular Weight

246.13 g/mol

IUPAC Name

4-bromo-1-methyl-3H-1,2-benzothiazole 1-oxide

InChI

InChI=1S/C8H8BrNOS/c1-12(11)8-4-2-3-7(9)6(8)5-10-12/h2-4H,5H2,1H3

InChI Key

XKCVRZOPXSEHKX-UHFFFAOYSA-N

Canonical SMILES

CS1(=NCC2=C1C=CC=C2Br)=O

Origin of Product

United States

Preparation Methods

Direct Bromination of Benzothiazole Derivatives

Method Overview:
A common approach involves brominating a methyl-substituted benzothiazole precursor under controlled conditions to introduce the bromine atom at the 4-position. This method is favored for its straightforwardness and high selectivity.

Reaction Scheme:
$$ \text{Benzothiazole derivative} \xrightarrow[\text{Brominating agent}]{\text{Conditions}} \text{4-bromo-benzothiazole derivative} $$

Typical Procedure:

  • Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
  • Solvent: Acetic acid or chloroform.
  • Conditions: Reflux at 80-100°C for 2-6 hours.
  • Notes: The methyl group at the 1-position can be selectively brominated using NBS in the presence of radical initiators like AIBN, or via electrophilic aromatic substitution.

Example Data:

Reagent Solvent Temperature Time Yield Reference
NBS Acetic acid Reflux (~80°C) 4h 75-85% Literature reports

Methylation of 4-Bromo-2-aminobenzothiazole Followed by Cyclization

Method Overview:
Starting from 4-bromo-2-aminobenzothiazole, methylation at the amino group followed by cyclization yields the target compound.

Reaction Scheme:
$$ \text{2-Aminobenzothiazole} \xrightarrow[\text{Methyl iodide}]{\text{Base}} \text{N-methylbenzothiazole} $$
$$ \text{Cyclization} \rightarrow \text{4-bromo-1-methyl-3H-1λ6,2-benzothiazol-1-one} $$

Operational Details:

  • Reagents: Methyl iodide (MeI), potassium carbonate (K₂CO₃).
  • Solvent: Acetone or DMF.
  • Conditions: Reflux at 60-80°C for 12-24 hours.
  • Notes: The methylation occurs selectively at the amino group, followed by intramolecular cyclization facilitated by heating.

Yields & Data:

Step Yield Conditions Reference
Methylation 80-90% MeI, K₂CO₃, DMF, 70°C Literature

Cyclization of 2-Aminobenzenethiol Derivatives

Method Overview:
This involves cyclizing 2-aminobenzenethiol derivatives with suitable carbonyl compounds to form the benzothiazolone core, followed by bromination at the 4-position.

Reaction Pathway:
$$ \text{2-Aminobenzenethiol} + \text{Formaldehyde or Acetaldehyde} \rightarrow \text{Benzothiazolone core} $$
$$ \text{Bromination} \rightarrow \text{4-bromo-1-methyl-3H-1λ6,2-benzothiazol-1-one} $$

Operational Conditions:

  • Reagents: Formaldehyde or acetaldehyde, catalytic acid.
  • Solvent: Ethanol or acetic acid.
  • Conditions: Reflux at 80-100°C for 4-8 hours.
  • Notes: Methylation at the nitrogen can be achieved via methylating agents prior to cyclization.

Yields & Data:

Step Yield Conditions Reference
Cyclization 65-75% Acid catalysis, reflux Literature

Preparation via Multi-Step Synthesis Involving Chlorination and Cyclization

Method Overview:
This involves chlorination of benzothiazole derivatives, followed by nucleophilic substitution and subsequent cyclization to form the benzothiazolone ring with bromination at the desired position.

Reaction Scheme:
$$ \text{Benzothiazole} \xrightarrow[\text{Cl}2]{\text{FeCl}3} \text{Chlorobenzothiazole} $$
$$ \text{Substitution} \rightarrow \text{Methylated derivative} $$
$$ \text{Bromination} \rightarrow \text{Target compound} $$

Operational Details:

  • Reagents: Chlorinating agents (Cl₂), methylating agents (MeI), brominating agents (NBS).
  • Conditions: Controlled temperature, reflux, and purification via chromatography.

Data Summary:

Step Yield Conditions Reference
Chlorination 70-80% FeCl₃, Cl₂, 60°C Literature

Summary Data Table

Method Key Reagents Solvent Temperature Time Yield Remarks
Bromination of benzothiazole NBS Acetic acid Reflux (~80°C) 4h 75-85% Selective at 4-position
Methylation + Cyclization MeI, K₂CO₃ DMF 70°C 12-24h 80-90% (methylation) Intramolecular cyclization
Cyclization of 2-aminobenzenethiol Formaldehyde Ethanol 80-100°C 4-8h 65-75% Followed by bromination
Chlorination + Substitution Cl₂, FeCl₃ Reflux 60°C Varies 70-80% Multi-step process

Research Findings and Notes

  • Selectivity and Yield Optimization: Bromination reactions are optimized by controlling temperature and reagent equivalents to prevent polybromination or side reactions.
  • Functional Group Compatibility: Methylation steps are compatible with various substituents, but care must be taken to avoid over-alkylation.
  • Reaction Conditions: Elevated temperatures (around 80-100°C) are common for cyclization and bromination steps, often requiring microwave-assisted methods to reduce reaction times.
  • Purification Techniques: Reverse-phase HPLC and silica gel chromatography are standard for isolating pure compounds, especially when multiple steps are involved.
  • Yield Variability: Yields depend on reagent purity, reaction conditions, and purification efficiency, with typical yields ranging from 65% to 90%.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one
  • Molecular Formula: C₈H₈BrNOS (identical to the target compound) .
  • Key Differences : Bromine is substituted at position 5 instead of position 3.
  • For example, the bromine’s position may influence regioselectivity in cross-coupling reactions such as Suzuki-Miyaura.

Derivatives with Sulfone Groups

4-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
  • Molecular Formula: C₇H₄BrNO₃S .
  • Key Differences : The sulfur atom is fully oxidized to a sulfone (1,1-dioxide), increasing polarity and acidity (predicted pKa ≈ 1.13) compared to the sulfoxide in the target compound.
6-Bromo-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • Molecular Formula: C₉H₈BrNO₃S .
  • Key Differences : Incorporates a six-membered thiazine ring (vs. five-membered thiazole in the target) and a sulfone group. The bromine is at position 4.
  • Structural Analysis : The thiazine ring adopts an envelope conformation with puckering parameters (Q = 0.5873 Å, θ = 124.31°, φ = 185.9°) .

Substituted Analogues with Functional Groups

5-Amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one
  • Molecular Formula : C₈H₁₀N₂OS .
  • Key Differences: Bromine is replaced by an amino group at position 5.
  • Implications: The electron-donating amino group increases basicity and alters UV/Vis absorption properties. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺ CCS = 134.6 Ų) suggest distinct mass spectrometry profiles compared to brominated analogues .
6-Bromo-3,3-dichloro-1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
  • Molecular Formula: C₉H₆BrCl₂NO₃S .
  • Key Differences : Contains dichloro substituents at position 3 and a sulfone group.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Functional Groups Key Properties/Findings Reference
4-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one C₈H₈BrNOS 246.13 Br (4), Me (1) Sulfoxide (1λ⁶) Target compound; moderate polarity
5-Bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one C₈H₈BrNOS 246.13 Br (5), Me (1) Sulfoxide Positional isomer; altered reactivity
4-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide C₇H₄BrNO₃S 262.08 Br (4) Sulfone (1,1-dioxide) Higher acidity (pKa ≈ 1.13)
5-Amino-1-methyl-3H-1λ⁶,2-benzothiazol-1-one C₈H₁₀N₂OS 182.24 NH₂ (5), Me (1) Sulfoxide Electron-donating substituent; CCS data
6-Bromo-1-methyl-2,2-dioxide benzothiazine C₉H₈BrNO₃S 298.14 Br (6), Me (1) Sulfone (2,2-dioxide) Puckered thiazine ring (Q = 0.5873 Å)

Research Findings and Implications

  • Electronic Effects : Bromine’s position (4 vs. 5 or 6) significantly impacts electronic properties. For instance, bromine at position 4 in the target compound may direct electrophilic substitution to adjacent positions, whereas position 5 bromine could favor different reaction pathways .
  • Oxidation State : Sulfoxide (1λ⁶) vs. sulfone (1,1-dioxide) groups alter polarity and stability. Sulfones are more resistant to reduction but less nucleophilic than sulfoxides .
  • Structural Conformation : Puckering in six-membered thiazine rings (e.g., Q = 0.5873 Å in compound ) influences crystal packing and bioavailability, whereas the planar thiazole ring in the target compound may enhance π-π stacking interactions.
  • Analytical Differentiation: CCS values (e.g., 134.6 Ų for [M+H]⁺ of 5-amino derivative ) provide tools for distinguishing analogues in mass spectrometry workflows.

Biological Activity

4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a heterocyclic compound with the molecular formula C₇H₄BrN₁O₃S and a molecular weight of approximately 262.08 g/mol. This compound features a benzothiazole core, characterized by a bromine atom at the 4-position and a methyl group at the 1-position. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry.

The compound exhibits notable physicochemical properties, including high gastrointestinal absorption and permeability across biological membranes. The presence of the bromine atom and carbonyl functionality contributes to its electrophilic nature, facilitating various chemical reactions essential for synthetic applications.

Enzyme Inhibition

4-Bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism; thus, its inhibition can significantly affect the pharmacokinetics of co-administered drugs. Such interactions are critical for understanding drug-drug interactions and assessing safety profiles in pharmaceutical applications.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures to 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one exhibit antimicrobial and antifungal activities. Preliminary studies suggest that this compound may also possess these properties, highlighting its potential as an antimicrobial agent.

The biological activity of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one is attributed to its ability to interact with various biological macromolecules. Interaction studies have shown that it can bind to proteins involved in drug metabolism and transport, influencing their activity and stability. This binding affinity is essential for predicting pharmacological effects and therapeutic applications.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Cytochrome P450 Inhibition Study : A study demonstrated that 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one significantly inhibited CYP1A2 activity in vitro, suggesting potential implications for drug metabolism.
  • Antimicrobial Activity Evaluation : In vitro assays revealed that the compound exhibited moderate antimicrobial activity against several bacterial strains, positioning it as a candidate for further development in antimicrobial therapies.

Comparative Analysis with Similar Compounds

The following table presents a comparison of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one with structurally similar compounds:

Compound NameCAS NumberSimilarity ScoreNotable Features
6-Bromo-1-(phenylsulfonyl)-1H-indole679794-03-70.61Sulfonyl group addition
4-Bromo-N-methylbenzenesulfonamide703-12-80.61N-methyl substitution
N-(4-(4-Bromophenoxy)phenyl)sulfonylhexanamide2044704-70-10.67Phenoxy substitution
tert-butyl (4-(4-bromophenylsulfonamido)-4-oxobutyl)carbamate2044702-83-00.68Carbamate functionality

This table highlights the unique features of 4-bromo-1-methyl-3H-1lambda6,2-benzothiazol-1-one compared to other compounds with structural similarities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-1-methyl-3H-1λ⁶,2-benzothiazol-1-one, and how do reaction conditions influence yield?

  • Methodology : The bromination of 1-methyl-3H-1λ⁶,2-benzothiazol-1-one can be achieved using bromine in acetic acid or chloroform under controlled temperatures (40–60°C). Catalysts like FeBr₃ may enhance regioselectivity . Nucleophilic substitution reactions (e.g., NaH/DMF) can also introduce methyl groups at the N1 position . Monitor reaction progress via TLC and optimize purification using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can structural confirmation of this compound be performed, and what analytical techniques are critical?

  • Methodology : Combine spectroscopic methods:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm the λ⁶-sulfur configuration (e.g., C–S bond lengths ~1.65 Å) .
  • HRMS : Validate molecular weight (theoretical m/z for C₈H₆BrNOS: 258.93) .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • Methodology : Use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based protease or kinase assays (e.g., HIV-1 protease) . Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to avoid byproducts?

  • Methodology :

  • Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) to guide bromine to the para position .
  • Microwave-assisted synthesis : Reduce side reactions (e.g., dibromination) by shortening reaction time (10–15 min at 100°C) .
  • Computational modeling : Use DFT calculations (Gaussian 16) to predict reactive sites based on Fukui indices .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 4-chloro or 4-fluoro derivatives) to isolate the bromine effect .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to validate target binding vs. off-target effects .

Q. How does the λ⁶-sulfur configuration influence electronic properties and reactivity?

  • Methodology :

  • Cyclic voltammetry : Measure oxidation potentials (e.g., E₁/2 ~1.2 V vs. Ag/AgCl) to assess electron-deficient sulfur .
  • UV-Vis spectroscopy : Analyze λₐbₛ shifts in polar solvents (DMSO vs. CHCl₃) to quantify charge-transfer transitions .
  • XPS : Confirm sulfur oxidation state via S 2p binding energy (~168–170 eV for S⁶⁺) .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

  • Methodology :

  • Flow chemistry : Optimize continuous bromination in microreactors to improve heat/mass transfer .
  • Crystallization screening : Use polymorph prediction software (Mercury CSP) to isolate the most stable form .
  • QC protocols : Implement inline PAT tools (FTIR, Raman) for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.